molecular formula C9H13FN2O3S B8735714 Urinary Incontinence-Targeting Compound 1

Urinary Incontinence-Targeting Compound 1

Cat. No. B8735714
M. Wt: 248.28 g/mol
InChI Key: XYLJNMCMDOOJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05360822

Procedure details

(±)-3'-(2-Amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide (2.3 g) was treated with 20% ethanolic hydrochloric acid to give 2.4 g of (±)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide hydrochloride, m.p. 178°-181° C. Elementary analysis for C9H13FN2O3S.HCl. Calcd: C 37.96, H 4.96, N 9.84; Found: C 37.97, H 5.06, N 9.59.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide hydrochloride

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([C:5]1[CH:6]=[C:7]([CH:13]=[CH:14][C:15]=1[F:16])[NH:8][S:9]([CH3:12])(=[O:11])=[O:10])[OH:4].[ClH:17]>>[ClH:17].[NH2:1][CH2:2][CH:3]([C:5]1[CH:6]=[C:7]([CH:13]=[CH:14][C:15]=1[F:16])[NH:8][S:9]([CH3:12])(=[O:10])=[O:11])[OH:4] |f:2.3|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
NCC(O)C=1C=C(NS(=O)(=O)C)C=CC1F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
(±)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide hydrochloride
Type
product
Smiles
Cl.NCC(O)C=1C=C(NS(=O)(=O)C)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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